4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol
Overview
Description
4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol typically involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid . The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The amino and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.
Scientific Research Applications
4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as a herbicide, it inhibits photosynthesis by disrupting photosystem II, leading to the death of the target plants . The compound’s effects on other biological systems are still under investigation, with studies focusing on its interaction with cellular enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(tert-butyl)-3-methylthio-1,2,4-triazin-5(4H)-one: Known for its herbicidal activity.
4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one: Another triazine derivative with similar applications.
Uniqueness
4-Amino-6-(tert-butyl)-1,3,5-triazin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to other triazine derivatives .
Properties
IUPAC Name |
4-amino-6-tert-butyl-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-7(2,3)4-9-5(8)11-6(12)10-4/h1-3H3,(H3,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAIFTWNKAGNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351012 | |
Record name | 4-amino-6-(tert-butyl)-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175204-68-9 | |
Record name | 6-Amino-4-(1,1-dimethylethyl)-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-6-(tert-butyl)-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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